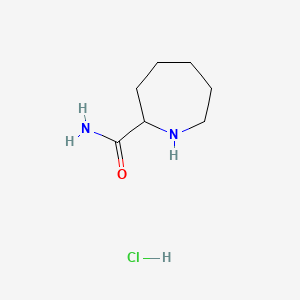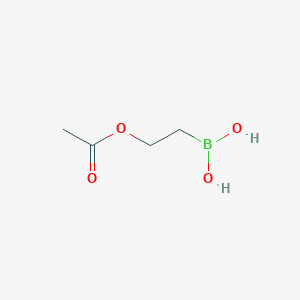
(2-Acetoxyethyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Acetoxyethyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a 2-acetoxyethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetoxyethyl)boronic acid typically involves the reaction of an appropriate boronic ester with a 2-acetoxyethyl halide under controlled conditions. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate, at low temperatures to prevent over-alkylation .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of these processes .
Análisis De Reacciones Químicas
Types of Reactions
(2-Acetoxyethyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for Suzuki-Miyaura coupling, bases like potassium acetate, and oxidizing agents for conversion to borates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield boronic esters .
Aplicaciones Científicas De Investigación
(2-Acetoxyethyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and sensors.
Mecanismo De Acción
The mechanism of action of (2-Acetoxyethyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various catalytic processes, such as the Suzuki-Miyaura coupling, where it participates in transmetalation with palladium complexes . The compound’s interaction with molecular targets and pathways is primarily through its boronic acid group, which can coordinate with Lewis bases and participate in electron transfer reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
(2-Acetoxyethyl)boronic acid is unique due to its 2-acetoxyethyl group, which imparts distinct reactivity and solubility properties compared to other boronic acids. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C4H9BO4 |
|---|---|
Peso molecular |
131.93 g/mol |
Nombre IUPAC |
2-acetyloxyethylboronic acid |
InChI |
InChI=1S/C4H9BO4/c1-4(6)9-3-2-5(7)8/h7-8H,2-3H2,1H3 |
Clave InChI |
LMHBCDBVUSJLPF-UHFFFAOYSA-N |
SMILES canónico |
B(CCOC(=O)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


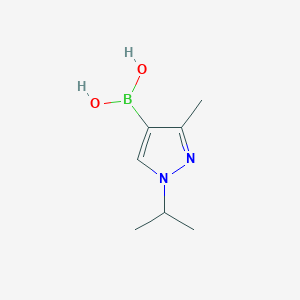
![tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate](/img/structure/B13454079.png)
![{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454095.png)

![N-{4-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-methylpyrimidin-5-yl}-2-methoxypyridine-3-carboxamide](/img/structure/B13454103.png)

![1,1-dioxo-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B13454116.png)
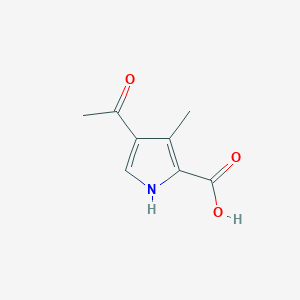
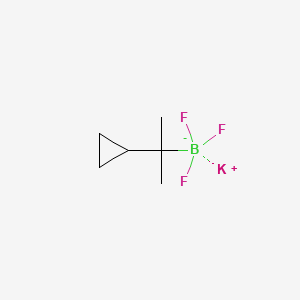
![5-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13454132.png)
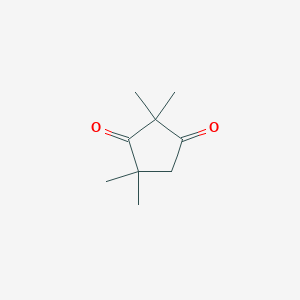
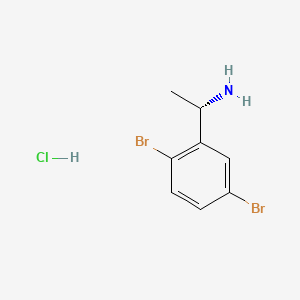
![tert-butyl N-[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13454149.png)
